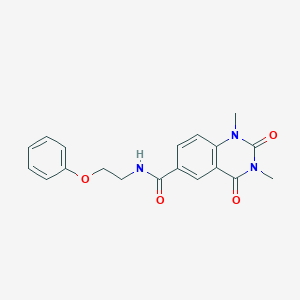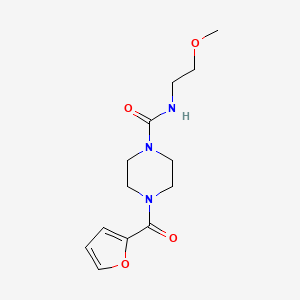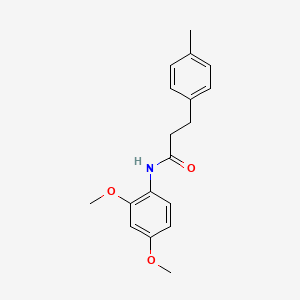![molecular formula C16H24N2O2 B4440253 1-[4-(2-ethoxyphenoxy)-2-buten-1-yl]piperazine](/img/structure/B4440253.png)
1-[4-(2-ethoxyphenoxy)-2-buten-1-yl]piperazine
Vue d'ensemble
Description
1-[4-(2-ethoxyphenoxy)-2-buten-1-yl]piperazine, also known as EPP, is a chemical compound that has gained significant attention in scientific research. EPP is a piperazine derivative that has been shown to have potential therapeutic applications due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-[4-(2-ethoxyphenoxy)-2-buten-1-yl]piperazine is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been shown to inhibit the activity of CYP3A4, an enzyme involved in drug metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce DNA damage, activate caspase-3, and inhibit the activity of topoisomerase II. In vivo studies have shown that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(2-ethoxyphenoxy)-2-buten-1-yl]piperazine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-[4-(2-ethoxyphenoxy)-2-buten-1-yl]piperazine. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anticancer, antifungal, and antiviral properties, and has been tested against various cancer cell lines. The mechanism of action of this compound is not fully understood, but it has been proposed that this compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has a range of biochemical and physiological effects, and its unique chemical structure makes it a promising candidate for drug development. Further research is needed to fully understand the potential therapeutic applications of this compound and its limitations.
Applications De Recherche Scientifique
1-[4-(2-ethoxyphenoxy)-2-buten-1-yl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has demonstrated significant cytotoxicity. In addition, this compound has been shown to inhibit the growth of Candida albicans and herpes simplex virus.
Propriétés
IUPAC Name |
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-19-15-7-3-4-8-16(15)20-14-6-5-11-18-12-9-17-10-13-18/h3-8,17H,2,9-14H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGIXMJIEBUBKM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC=CCN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC/C=C/CN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol](/img/structure/B4440189.png)

![N-(5-{[(4-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4440208.png)
![N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4440209.png)
![[4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B4440213.png)
![4-chloro-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B4440215.png)


![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide](/img/structure/B4440225.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4440231.png)
![N-allyl-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4440240.png)

![N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440256.png)
